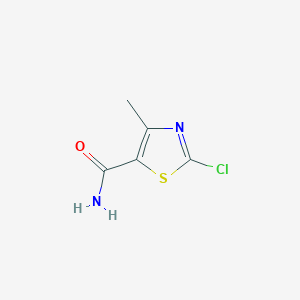

2-Chloro-4-methylthiazole-5-carboxamide

描述

Significance of the Thiazole (B1198619) Nucleus in Heterocyclic Chemistry and Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. mdpi.comresearchgate.net Its unique electronic properties and ability to participate in various chemical reactions make it a valuable scaffold in organic synthesis. researchgate.net In the realm of drug discovery, the thiazole nucleus is considered a "privileged scaffold" due to its presence in a multitude of biologically active compounds. mdpi.comnih.gov

The thiazole moiety is a key component in a wide range of pharmaceuticals, exhibiting diverse therapeutic effects. These include antimicrobial, anti-inflammatory, anticancer, and antiviral activities. mdpi.comresearchgate.net The structural rigidity and potential for diverse substitutions on the thiazole ring allow for the fine-tuning of physicochemical and pharmacological properties, making it a favored structural motif for medicinal chemists.

Contextualization of 2-Chloro-4-methylthiazole-5-carboxamide within Privileged Thiazole Scaffolds

This compound belongs to the class of 2,4,5-trisubstituted thiazoles, which are recognized as a particularly important privileged scaffold in drug design. mdpi.com The specific arrangement of substituents in this compound—a halogen at position 2, an alkyl group at position 4, and a carboxamide at position 5—provides multiple points for chemical modification, enabling the creation of diverse molecular libraries for screening and optimization.

The chloro-substituent at the 2-position is particularly noteworthy as it can serve as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This strategic placement of a leaving group is a common tactic in medicinal chemistry to build molecular complexity.

Overview of Research Trajectories for Thiazole Carboxamide Derivatives

Research involving thiazole carboxamide derivatives has been a fertile ground for the discovery of new therapeutic agents. A significant research trajectory for this class of compounds is the development of kinase inhibitors for the treatment of cancer. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

A prominent example that highlights the importance of the thiazole-5-carboxamide (B1230067) scaffold is the development of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and certain types of acute lymphoblastic leukemia. nih.govnih.govsciencescholar.us The core structure of Dasatinib contains a thiazole-5-carboxamide moiety, underscoring the value of this scaffold in generating clinically relevant drugs. nih.govsciencescholar.us

Furthermore, various research programs have focused on synthesizing and evaluating libraries of thiazole-5-carboxamide derivatives for a range of biological activities, including anticancer and antimicrobial properties. mdpi.comresearchgate.netjst.go.jp These studies often involve the systematic modification of the substituents on the thiazole ring to establish structure-activity relationships (SAR) and identify lead compounds for further development. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPCBENGMWWHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Methylthiazole 5 Carboxamide and Its Precursors

Synthesis of the Thiazole (B1198619) Ring System

The formation of the core thiazole structure is a critical step, achievable through several synthetic routes. These methods primarily focus on constructing the five-membered heterocyclic ring that is characteristic of this class of compounds.

Conventional Hantzsch Thiazole Synthesis Approaches for Thiazole Carboxylates

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. acs.orgresearchgate.net This method traditionally involves the condensation reaction between an α-haloketone and a thioamide. acs.org For the synthesis of thiazole carboxylates, a key precursor is an α-halo-β-ketoester.

A general representation of the Hantzsch synthesis for thiazole carboxylates is the reaction of ethyl 2-chloroacetoacetate with a thioamide. For instance, the reaction with thioacetamide (B46855) would yield ethyl 2,4-dimethylthiazole-5-carboxylate. The mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

A notable example is the preparation of 2,4-dimethylthiazole (B1360104), which can be synthesized from chloroacetone (B47974) and thioacetamide. orgsyn.org While this specific example does not yield a carboxylate, the underlying principle of the Hantzsch reaction is the same. Another variation involves the reaction of 2-bromoacetophenones with thiourea (B124793) to produce 2-aminothiazoles in a fast and environmentally friendly solvent-free reaction. organic-chemistry.org

Novel One-Pot Synthetic Protocols for Ethyl 2-Amino-4-methylthiazole-5-carboxylate Derivatives

In an effort to improve efficiency and simplify procedures, novel one-pot synthetic methods have been developed. A prominent example is the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives from readily available starting materials. tandfonline.com This procedure involves the reaction of ethyl acetoacetate, N-bromosuccinimide (NBS), and a thiourea derivative in a single reaction vessel, circumventing the need to isolate the intermediate α-bromoester. tandfonline.com

The versatility of this one-pot synthesis allows for the use of various N-substituted thioureas, leading to a range of 2-substituted amino-4-methylthiazole-5-carboxylate derivatives.

Table 1: Examples of One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate Derivatives

| Entry | R in R-Thiourea | Product | Yield (%) |

|---|---|---|---|

| 1 | H | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 72 |

| 2 | Allyl | Ethyl 2-(allylamino)-4-methylthiazole-5-carboxylate | 76 |

| 3 | Isopropyl | Ethyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate | 62 |

Data sourced from a study on efficient one-pot synthesis. chembk.com

Reagents and Catalysts in Thiazole Ring Formation

The synthesis of the thiazole ring employs a variety of reagents and catalysts to facilitate the reaction and improve yields.

Halogenating Agents:

N-Bromosuccinimide (NBS): Commonly used for the α-bromination of β-ketoesters, a key step in the Hantzsch synthesis and one-pot protocols. organic-chemistry.orgtandfonline.com

Sulfuryl chloride (SO₂Cl₂): Utilized for the chlorination of thiazole precursors. For example, it can be used to prepare 2-chloro-5-methylthiazole (B1589247) from 2-mercapto-5-methyl-thiazole. google.com

Iodine: Can be used in the presence of thiourea and a ketone to form 2-aminothiazoles. nih.gov

Bases:

Sodium carbonate (Na₂CO₃): Employed in some preparations of ethyl 2-amino-4-methylthiazole-5-carboxylate to neutralize the acid formed during the reaction. google.com

Pyridine (B92270): Can act as a basic catalyst in certain acylation reactions leading to thiazole precursors. nih.gov

Triethylamine (Et₃N): Used as a base to catalyze the reaction between substituted hydrazine-carbothioamides and chloroacetone.

Catalysts:

Palladium on Barium Sulfate (Pd/BaSO₄): Used in the hydrogenation of a carboxylic acid chloride to an aldehyde, which can be a key intermediate. nih.gov

Ortho-phosphoric acid: Can be used as a catalyst in the one-pot condensation to form thiazole derivatives. ijcce.ac.ir

Copper(II) bromide (CuBr₂): An efficient reagent for the α-bromination of aromatic methyl ketones, which can then undergo cyclization to form 2-aminothiazoles.

Derivatization Strategies for the Carboxamide Moiety

Once the thiazole-5-carboxylate is synthesized, the next crucial step is the formation of the carboxamide group. This typically involves the conversion of the carboxylic acid or its ester derivative into an amide.

Amidation Reactions and Coupling Agents

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. A common strategy is to convert the carboxylic acid into a more reactive species, such as an acid chloride. For instance, 2-chloro-4-methylthiazole-5-carboxylic acid can be treated with thionyl chloride (SOCl₂) to yield 2-chloro-4-methylthiazole-5-carboxylic acid chloride. prepchem.com This acid chloride can then readily react with an amine to form the desired carboxamide.

Alternatively, a wide array of coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for isolating the acid chloride. researchgate.net These reagents activate the carboxylic acid in situ.

Table 2: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Abbreviation | Byproduct | Notes |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is often insoluble and can be removed by filtration. peptide.com |

| Diisopropylcarbodiimide | DIC | Diisopropylurea | The urea (B33335) byproduct is more soluble than DCU. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC, EDCI | Water-soluble urea | Byproduct is easily removed during aqueous workup. researchgate.net |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea | Highly efficient coupling reagent. peptide.com |

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization, particularly in peptide synthesis. nih.gov

Formation of Substituted Carboxamide Linkages

The synthesis of substituted 2-Chloro-4-methylthiazole-5-carboxamides involves the reaction of the activated 2-chloro-4-methylthiazole-5-carboxylic acid with a primary or secondary amine.

A general synthetic route involves first preparing the 2-chloro-4-methylthiazole-5-carboxylic acid. This can be achieved, for example, through the hydrolysis of the corresponding ethyl ester. The carboxylic acid is then reacted with an amine in the presence of a coupling agent or after conversion to the acid chloride.

For example, the synthesis of N-(4-chloro-2-methylphenyl) amido substituted thiazoles has been reported, demonstrating the formation of a substituted carboxamide linkage on a thiazole ring. mdpi.com In one study, the synthesis of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives was achieved using EDC-HOBt as the coupling system in DMF. researchgate.net Another approach involves the reaction of a thiazole-5-carboxylic acid with various arylamines at room temperature in dichloromethane, using N,N-diisopropylethylamine as a base.

The choice of amine determines the substitution pattern on the carboxamide nitrogen, allowing for the creation of a diverse library of compounds.

Strategic Introduction of Chlorine and Methyl Groups

The synthetic strategy for 2-chloro-4-methylthiazole-5-carboxamide and its precursors involves distinct methods for introducing the chlorine atom at the 2-position and the methyl group at the 4-position of the thiazole ring. The inherent electronic properties of the thiazole ring, with its electron-deficient C2 position and more electron-rich C5 position, play a crucial role in guiding these synthetic transformations. pharmaguideline.com

The introduction of a chlorine atom at the 2-position of the thiazole ring is a key step in the synthesis of the target compound. Due to the electron-deficient nature of the C2-position, it is susceptible to nucleophilic attack. pharmaguideline.com However, direct electrophilic halogenation at this position is generally challenging. ias.ac.in

One common approach to introduce a halogen at the 2-position involves a Sandmeyer-type reaction starting from a 2-aminothiazole (B372263) precursor. This versatile method allows for the conversion of the amino group into a diazonium salt, which can then be displaced by a chloride ion.

Another effective method is through halogen-metal exchange reactions. For instance, 2-bromothiazole (B21250) can be converted to its corresponding thiazolyllithium compound, which can then be reacted with a chlorine source. researchgate.net While this demonstrates the principle, the synthesis of 2-chlorothiazole (B1198822) derivatives often relies on cyclization strategies where one of the starting materials already contains the chloro-substituent.

A documented synthesis of related compounds, such as N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, was achieved through a systematic combinatorial chemical approach, highlighting the modular nature of assembling such molecules. nih.gov In the preparation of the anti-cancer drug dasatinib, a key intermediate is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, which is synthesized efficiently by the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea. semanticscholar.org This underscores the importance of pre-functionalized building blocks in achieving the desired substitution pattern.

Furthermore, the reaction of dichloroacrylic acid chloride with amines, followed by reaction with an alkanolate salt and subsequent reaction with thiourea in an acidic medium, provides a pathway to 2-aminothiazole-5-carboxamides. google.com

Table 1: Selected Halogenation Reagents and Methods for Thiazole Derivatives

| Reagent/Method | Position of Halogenation | Substrate Example | Reference |

| N-Bromosuccinimide (NBS) | 5-position | 4-(4-halophenyl)-2-methylthiazoles | nih.gov |

| Vapor Phase Bromination | 2- and 2,5-positions | Thiazole | ias.ac.in |

| Halogen-Metal Exchange | 2- or 5-position | 2-Bromothiazole or 5-Bromothiazole | researchgate.net |

Methyl Group Incorporation at the Thiazole 4-Position

The incorporation of a methyl group at the 4-position of the thiazole ring is often achieved through the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide. nih.gov For the synthesis of a 4-methylthiazole (B1212942) derivative, chloroacetone is a commonly used α-haloketone. tandfonline.comorgsyn.org

For example, the synthesis of 2,4-dimethylthiazole is accomplished by reacting chloroacetone with thioacetamide, where the thioacetamide can be generated in situ from acetamide (B32628) and phosphorus pentasulfide. orgsyn.org This approach provides a straightforward route to establishing the methyl group at the 4-position of the thiazole core.

Another strategy involves the lithiation of a pre-existing thiazole ring followed by quenching with an electrophile. However, the regioselectivity of this process can be complex. For instance, the deprotonation of 2,4-dimethylthiazole-5-carboxylic acid occurs regiospecifically at the 2-methyl site, not the 4-methyl site. rsc.org This indicates that direct methylation of a pre-formed thiazole ring at the 4-position via this method can be challenging and is highly dependent on the other substituents present on the ring.

The synthesis of various 4-methylthiazole derivatives has been reported through different cyclization strategies. rsc.org For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes yields Hantzsch thiazole derivatives with a methyl group at the 4-position. researchgate.net

Table 2: Key Starting Materials for the Incorporation of a Methyl Group at the Thiazole 4-Position

| Starting Material 1 | Starting Material 2 | Resulting Moiety | Synthetic Method | Reference |

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | Hantzsch Synthesis | orgsyn.org |

| Chloroacetone | Thiosemicarbazones | 4-Methylthiazole derivatives | Cyclocondensation | tandfonline.com |

| Ethyl acetoacetate | N-bromosuccinimide, Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | One-pot procedure | researchgate.net |

Chemical Reactivity and Derivatization of 2 Chloro 4 Methylthiazole 5 Carboxamide

Transformations at the Chlorine Atom

The chlorine atom at the C2 position of the thiazole (B1198619) ring is the most reactive site for substitution. Its reactivity is enhanced by the electron-withdrawing character of the heterocyclic nitrogen atom and the adjacent C5-carboxamide group, making it susceptible to various nucleophilic displacement reactions.

The primary chemical transformation involving the chlorine atom is nucleophilic aromatic substitution (SNAr). smolecule.com This class of reactions allows for the displacement of the chloride with a wide range of nucleophiles. The thiazole ring system, being an electron-deficient heterocycle, activates the C2 position for such attacks. semanticscholar.orgresearchgate.net Reactions with amine nucleophiles, for instance, can yield substituted 2-amino-thiazole derivatives. smolecule.com

The versatility of SNAr is demonstrated by the variety of nucleophiles that can be employed. Analogous to other activated chloro-heterocycles like chloropyrimidines, nucleophiles such as alkoxides (from alcohols), thiolates (from thiols), and various amines can effectively displace the chlorine atom to form new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, respectively. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids or the Buchwald-Hartwig amination, represent more advanced methods for forming carbon-carbon and carbon-nitrogen bonds at this position, respectively, and have been successfully applied to related chlorothiazole systems. evitachem.com

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile Type | Typical Reagents & Conditions | Product Class |

|---|---|---|

| Amines (R₂NH) | Primary or secondary amine, often with a non-nucleophilic base (e.g., DIPEA) in a polar solvent (e.g., DMF, NMP), heat. researchgate.net | 2-Amino-4-methylthiazole-5-carboxamides |

| Alcohols (ROH) | NaH or other strong base to form alkoxide, followed by reaction in a solvent like THF or DMF. | 2-Alkoxy-4-methylthiazole-5-carboxamides |

| Thiols (RSH) | Base (e.g., NaH, K₂CO₃) to form thiolate, reaction in a polar aprotic solvent. | 2-Thioether-4-methylthiazole-5-carboxamides |

| Arylboronic Acids | Suzuki Coupling: Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), in a solvent mixture like toluene/water. evitachem.com | 2-Aryl-4-methylthiazole-5-carboxamides |

While less common than substitution, the removal of the chlorine atom via reductive dehalogenation is a feasible synthetic strategy. This transformation converts the title compound into 4-methylthiazole-5-carboxamide, which can be useful for establishing structure-activity relationships. Standard methods for this reaction include catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. Other methods may involve the use of metal hydrides or dissolving metal reduction systems.

Modifications at the Carboxamide Group

The carboxamide functional group at the C5 position offers a secondary site for derivatization, allowing for modification of the molecule's steric and electronic properties.

The nitrogen atom of the primary carboxamide is nucleophilic and can be functionalized through N-alkylation or N-arylation reactions. These reactions typically involve deprotonation of the amide N-H with a suitable base (e.g., sodium hydride) followed by the addition of an alkyl or aryl halide. The successful synthesis of derivatives like 2-Chloro-4-methyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide confirms the viability of N-arylation on this scaffold. nih.gov

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation yields 2-Chloro-4-methyl-5-thiazolecarboxylic acid, a key intermediate for further functionalization. chemsrc.com This carboxylic acid can then be converted back into a variety of secondary or tertiary amides using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt), which often provides better yields than direct amidation methods. researchgate.net Furthermore, the carboxylic acid can undergo esterification to produce a range of ester derivatives, such as Ethyl 2-chloro-4-methylthiazole-5-carboxylate. chemsrc.com

Table 2: Transformations of the Carboxamide Moiety

| Transformation | Typical Reagents & Conditions | Product |

|---|---|---|

| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat. | 2-Chloro-4-methyl-5-thiazolecarboxylic acid chemsrc.com |

| Esterification (from acid) | Alcohol (ROH), acid catalyst (e.g., H₂SO₄), heat. | Alkyl 2-chloro-4-methylthiazole-5-carboxylate chemsrc.com |

| Amide Formation (from acid) | Amine (R₂NH), coupling agents (e.g., EDC, HOBt), in DMF. researchgate.net | N-Substituted 2-chloro-4-methylthiazole-5-carboxamides |

Reactivity of the Thiazole Ring System

The thiazole ring itself possesses a distinct chemical character. Generally, thiazole is considered an electron-rich aromatic system. nih.gov However, in 2-Chloro-4-methylthiazole-5-carboxamide, the presence of two electron-withdrawing groups at the C2 and C5 positions significantly deactivates the ring towards traditional electrophilic aromatic substitution. Reactions that functionalize the ring carbons directly are therefore less common than those occurring at the existing substituents.

Under specific conditions, such as exposure to UV light, thiazole-containing compounds may be susceptible to photochemical degradation, which can proceed through pathways involving cycloaddition with singlet oxygen. smolecule.com However, the primary reactivity of the this compound core is dominated by the transformations at the chlorine and carboxamide groups, making it a robust and predictable platform for chemical synthesis.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds. However, the thiazole ring is generally less reactive towards electrophiles compared to benzene (B151609) due to the presence of the electron-withdrawing nitrogen atom. In the case of this compound, the deactivating nature of the chloro and carboxamide substituents further diminishes the electron density of the thiazole ring, making electrophilic attack challenging.

In unsubstituted thiazole, electrophilic substitution typically occurs at the C5 position, which is the most electron-rich. pharmaguideline.com However, in the target molecule, this position is already occupied by the carboxamide group. The C4 position, which is the next most likely site for electrophilic attack, is substituted with a methyl group. This leaves the thiazole ring itself with no readily available positions for direct electrophilic substitution.

Standard electrophilic aromatic substitution reactions are therefore expected to be difficult to achieve on the thiazole core of this compound under typical conditions.

Nitration: The use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, on a highly deactivated ring system like this would likely require harsh conditions. Such conditions could lead to degradation of the starting material or reaction at other sites, such as the amide nitrogen, rather than aromatic substitution.

Halogenation: Halogenation of thiazoles can proceed via an addition-elimination mechanism. rsc.org For this compound, direct halogenation on the thiazole ring is unlikely due to the existing substitution pattern and the deactivating effects of the substituents.

Sulfonation: Sulfonation is a reversible reaction that is also sensitive to the electron density of the aromatic ring. The strongly acidic conditions required for sulfonation would likely lead to protonation of the thiazole nitrogen, further deactivating the ring and making substitution highly improbable.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions that are generally not successful on strongly deactivated aromatic rings. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The Lewis acid catalyst required for these reactions would preferentially coordinate with the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the carboxamide group, leading to further deactivation and inhibiting the desired reaction.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Outcome | Rationale |

| Nitration | HNO₃/H₂SO₄ | No reaction on the ring or decomposition | Highly deactivated ring due to electron-withdrawing groups. |

| Halogenation | X₂/FeX₃ | No reaction on the ring | Ring is deactivated and substituted at all positions. |

| Sulfonation | SO₃/H₂SO₄ | No reaction on the ring | Strong deactivation and potential for protonation. |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | No reaction | Deactivated ring and catalyst coordination with heteroatoms. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction | Deactivated ring and catalyst coordination with heteroatoms. |

Cycloaddition Reactions Involving the Thiazole Core

Cycloaddition reactions offer an alternative pathway for the derivatization of the thiazole ring system. These reactions involve the formation of a new ring by the interaction of the π-electron system of the thiazole with a suitable reaction partner.

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org Thiazoles can function as the diene component, although their aromatic character often necessitates high temperatures or the presence of activating or deactivating groups to facilitate the reaction. Given that this compound is an electron-deficient system, it would be expected to be a poor diene in a normal-electron-demand Diels-Alder reaction, which favors electron-rich dienes. organic-chemistry.org

However, the electron-poor nature of the thiazole ring in this compound suggests it could potentially participate in an inverse-electron-demand Diels-Alder reaction. nih.govsigmaaldrich.com In this type of reaction, an electron-deficient diene reacts with an electron-rich dienophile. The reactivity would be dependent on the specific dienophile used and the reaction conditions. The initial cycloadducts from Diels-Alder reactions of thiazoles often undergo subsequent reactions, such as the extrusion of sulfur, to yield pyridine (B92270) derivatives.

1,3-Dipolar Cycloadditions: Thiazoles can also participate in 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org One common approach involves the formation of a thiazolium ylide, which then acts as the 1,3-dipole. The formation of the ylide is typically achieved by N-alkylation of the thiazole followed by deprotonation at the C2 position. However, in this compound, the C2 position is substituted with a chlorine atom, which would prevent the typical formation of a C2-based ylide.

An alternative possibility involves the formation of other types of dipoles from the thiazole ring or its substituents that could then react with a suitable dipolarophile. The electron-withdrawing nature of the substituents on the thiazole ring would influence the stability and reactivity of any potential dipolar intermediates. For instance, thioamides with electron-withdrawing groups have been shown to react with benzynes in a formal [3+2]-cycloaddition. nih.gov While not a direct analogue, this suggests that the electronic properties of this compound might open up unconventional cycloaddition pathways.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Role of Thiazole | Potential Reaction Partner | Predicted Feasibility | Notes |

| Normal-Electron-Demand Diels-Alder | Diene | Electron-poor alkene/alkyne | Low | Thiazole ring is electron-deficient. |

| Inverse-Electron-Demand Diels-Alder | Diene | Electron-rich alkene/alkyne | Moderate to Low | Potential pathway, but highly dependent on conditions. |

| 1,3-Dipolar Cycloaddition | Dipole (via ylide) | Various dipolarophiles | Low (via C2-ylide) | C2 position is substituted, preventing typical ylide formation. |

Structure Activity Relationship Sar Investigations of 2 Chloro 4 Methylthiazole 5 Carboxamide Derivatives

Systematic Structural Modifications and Their Biological Implications

The thiazole (B1198619) ring is a versatile scaffold in medicinal chemistry, and substitutions at its various positions are a key strategy for modulating pharmacological activity. nih.gov The reactivity of the thiazole ring, particularly the presence of an acidic proton at C2, makes it a valuable synthon for creating a wide range of new chemical entities. nih.gov

Position 2: The C2 position, occupied by a chlorine atom in the parent compound, is a primary site for modification. Replacing the chlorine via nucleophilic substitution reactions allows for the introduction of diverse functional groups. mdpi.com Studies on related thiazole series have shown that introducing substituted phenyl rings at this position can significantly impact anticancer activity. For instance, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides, a 2-chlorophenyl group at this position resulted in high activity. mdpi.comresearchgate.net The SAR indicates that para-halogen-substituted phenyl groups attached to the thiazole ring are often important for biological activity. nih.gov

Position 4: The methyl group at the C4 position also plays a role in the molecule's activity. While less frequently modified than the C2 position, changes here can influence properties like lipophilicity and how the molecule fits into a target protein's binding pocket. vulcanchem.com In a study on thiazole-based drugs, the presence of a methyl group on the thiazole ring was found to be a determining factor in the molecule's metabolic activation pathway. researchgate.net

The following table summarizes the observed impact of various substituents on the thiazole ring from related derivative studies.

| Position | Substituent | Observed Biological Implication |

| C2 | 2-Chlorophenyl | High anticancer activity in a 4-trifluoromethyl analog series. mdpi.comresearchgate.net |

| C2 | Substituted Phenyl Rings | Modulates anticancer and antimicrobial activities. nih.govnih.gov |

| C4 | Methyl Group | Influences lipophilicity and metabolic activation. vulcanchem.comresearchgate.net |

The N-substituent on the carboxamide group at position 5 is a critical determinant of biological activity, offering a vector for extensive chemical exploration. Modification at this site can alter the compound's solubility, hydrogen bonding capacity, and interaction with biological targets. vulcanchem.com

In the development of anticancer agents, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized. Among these, the compound with a 4-chloro-2-methylphenyl amido substituent demonstrated the highest activity. mdpi.comresearchgate.net This highlights that complex aromatic substituents on the carboxamide nitrogen can be highly favorable. Further research into c-Met kinase inhibitors using a thiazole carboxamide scaffold also demonstrated that various substituted anilines at this position yielded potent compounds. nih.gov Studies on isothiazole (B42339) analogs, which share structural similarities, also found that creating N'-substituted derivatives via reaction with various aldehydes and ketones was a successful strategy for generating compounds with significant antiproliferative activity. nih.govnih.gov

The table below illustrates how different N-substituents on the carboxamide moiety affect the biological activity of thiazole derivatives.

| N-Substituent | Resulting Compound Class | Observed Biological Implication |

| 4-chloro-2-methylphenyl | Thiazole-5-carboxamide derivative | Highest anticancer activity in its tested series. mdpi.comresearchgate.net |

| Substituted Anilines | Thiazole/Thiadiazole Carboxamides | Potent c-Met kinase inhibition. nih.gov |

| Various Aryl/Alkyl Groups | N'-substituted Isothiazole Carbohydrazides | Significant antiproliferative activity. nih.govnih.gov |

The chlorine atom at the C2 position of 2-Chloro-4-methylthiazole-5-carboxamide is not merely a placeholder but an essential feature that significantly influences the compound's chemical reactivity and biological profile. Halogens, in general, are powerful tools in medicinal chemistry for modulating a molecule's properties. eurochlor.org

The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule, and in some cases, its presence is crucial. eurochlor.org The electron-withdrawing nature of the chlorine atom at the C2 position enhances the electrophilicity of the thiazole ring, making it susceptible to nucleophilic substitution reactions. smolecule.com This reactivity is often exploited in the synthesis of more complex derivatives. mdpi.com

The position of the halogen is critical; for instance, in some insecticide classes, only specific positional isomers (e.g., 4,4'-dichloro) are active, while others are not. eurochlor.org In studies of thiazole derivatives, halogen substitutions on appended phenyl rings have been shown to be vital for activity. For example, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives with a fluoro or chloro group on the benzoyl moiety displayed excellent inhibitory activity against xanthine (B1682287) oxidase. nih.govresearchgate.net Similarly, SAR studies have revealed that electron-withdrawing groups like chlorine on phenyl rings attached to a thiazole core can enhance antifungal properties. nih.gov

| Halogen & Position | Compound Context | Observed Effect |

| Chlorine at C2 | This compound | Key reactive site for nucleophilic substitution, enabling synthesis of diverse analogs. smolecule.com |

| Chlorine/Fluorine | On N-benzoyl group of a thiazole derivative | Excellent xanthine oxidase inhibitory activity. nih.govresearchgate.net |

| Chlorine | On phenyl ring of a thiazole derivative | Can significantly improve antibacterial and antifungal effects. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These in silico techniques are invaluable for predicting the activity of novel compounds and for understanding the specific molecular properties that drive potency. laccei.org

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the 3D steric and electrostatic properties of molecules with their biological activities. nih.gov In a typical CoMFA study, a set of structurally related compounds are aligned, and their steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at various points on a 3D grid. Statistical methods are then used to generate a model that predicts activity based on these fields. nih.gov

The output is often visualized as 3D contour maps, which indicate regions where changes in steric bulk or electrostatic charge are likely to increase or decrease biological activity. For example, a green contour map in a steric field might suggest that bulkier substituents are favored in that region for higher activity, while a yellow contour would indicate that bulk is disfavored. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates several other molecular descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more detailed picture of the molecular properties influencing activity.

Like CoMFA, CoMSIA generates 3D contour maps that guide drug design. For instance, a blue contour map in an electrostatic field indicates that an increase in positive charge in that area would be beneficial for activity. Both CoMFA and CoMSIA models are validated using statistical metrics like the cross-validated correlation coefficient (r(cv)²) and the predictive r² for an external test set of compounds, with higher values indicating a more robust and predictive model. nih.gov

The table below outlines the key outputs of these 3D-QSAR methods.

| QSAR Method | Key Descriptors | Output Format | Interpretation for Drug Design |

| CoMFA | Steric Fields, Electrostatic Fields | 3D Contour Maps | Identifies regions where steric bulk and charge modifications are likely to enhance or diminish activity. nih.gov |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor Fields | 3D Contour Maps | Provides a more comprehensive guide for modifications related to hydrophobicity and hydrogen bonding potential. nih.gov |

Computational Approaches to Ligand-Based Drug Design

In the exploration of this compound derivatives, computational methods are instrumental in elucidating the complex structure-activity relationships (SAR) that govern their biological activity. Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, is a particularly valuable strategy when the three-dimensional structure of the target is unknown. This approach encompasses a variety of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping, to predict the activity of novel compounds and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based design, seeking to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govlaccei.org These models are developed by calculating a range of molecular descriptors for each compound and then using statistical methods to identify which descriptors are most influential in determining the observed activity. nih.gov Molecular descriptors can be broadly categorized into 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, volume) properties.

For derivatives of the this compound scaffold, 2D-QSAR models have been effectively employed to predict their inhibitory activities against various biological targets. laccei.org In a typical 2D-QSAR study, the structures of a series of thiazole derivatives are first drawn and their biological activities (often expressed as IC₅₀ values) are converted to a logarithmic scale (pIC₅₀) to linearize the data. laccei.org Subsequently, a multitude of 2D descriptors are calculated for each molecule. Through statistical techniques such as multiple linear regression (MLR), a QSAR equation is generated that links a selection of these descriptors to the biological activity. The predictive power of the resulting model is then rigorously validated using both internal and external sets of compounds. laccei.org

Another key ligand-based computational approach is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. By aligning a set of active molecules, common chemical features can be identified to construct a pharmacophore model. This model then serves as a 3D query to screen virtual compound libraries, identifying novel molecules that possess the desired structural features and are therefore more likely to be active.

Molecular docking, although often considered a structure-based method, can also be utilized in a ligand-based context. nih.gov When a homology model of the target protein is available, or if a template structure of a related protein exists, docking studies can provide valuable insights into the putative binding modes of the this compound derivatives. nih.govnih.gov These studies can help to rationalize the observed SAR by visualizing how different substituents on the thiazole core might interact with specific amino acid residues within the binding site. For instance, docking could reveal the importance of the chloro group at the 2-position or the methyl group at the 4-position for anchoring the ligand within a particular pocket.

The integration of these computational approaches provides a powerful platform for the rational design of novel this compound derivatives with enhanced potency and selectivity. QSAR models can rapidly predict the activity of virtual compounds, allowing for the prioritization of synthetic targets. Pharmacophore models offer a blueprint for the essential structural requirements for activity, while molecular docking provides a more detailed picture of the potential ligand-target interactions. Together, these methods significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, ultimately leading to a more efficient and focused approach to identifying promising new drug candidates.

| Compound Class | Computational Method | Key Findings | Reference |

| Thiazole Derivatives | 2D-QSAR | Established a correlation between molecular descriptors and 5-lipoxygenase inhibitory activity. | laccei.org |

| 4-methylthiazole-5-carboxylic acid derivatives | Molecular Docking, QSAR | Studied binding modes with MUC1 and determined QSAR properties. | nih.gov |

| Thiazole carboxamide derivatives | Molecular Docking | Identified possible binding patterns within COX-1 and COX-2 isozymes. | nih.gov |

| 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives | QSAR, Molecular Docking | Developed a model to predict p-glycoprotein inhibitory activity. | nih.gov |

Mechanistic Studies of Biological Interactions and Target Modulation

Enzyme Inhibition Mechanisms and Kinetics

The thiazole (B1198619) carboxamide moiety has been identified as a critical component in the design of inhibitors for several key enzymes implicated in a range of diseases.

Thiazole carboxamide derivatives have emerged as potent inhibitors of xanthine (B1682287) oxidase (XO), an enzyme crucial in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid lead to hyperuricemia, a precursor to gout. The non-purine structure of these inhibitors, inspired by the FDA-approved drug Febuxostat which also contains a thiazole ring, offers an alternative for individuals intolerant to purine-based drugs like allopurinol. nih.govnih.govnih.gov

Research into 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives has shown that these compounds exhibit significant XO inhibitory activity. nih.govresearchgate.net Kinetic studies on active compounds from this class, such as derivative 5b (2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid), revealed a mixed-type inhibition mechanism. nih.govresearchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). The potency of these compounds is often enhanced by specific substitutions on the benzamido ring, with electron-withdrawing groups like fluoro and chloro at the para position showing excellent activity. nih.gov

| Derivative | IC₅₀ (μM) vs. Xanthine Oxidase | Inhibition Type |

| 5b (p-fluoro) | 0.57 | Mixed |

| 5c (p-chloro) | 0.91 | Not Specified |

| Febuxostat | 0.041 | Not Specified |

| Allopurinol | 2.49 | Not Specified |

| Data sourced from studies on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives. nih.govresearchgate.net |

The structural design often incorporates a methylene (B1212753) amine spacer between the phenyl and thiazole rings to provide a heteroatom that can form hydrogen bonds within the enzyme's active site. nih.gov This strategic design contributes to the inhibitory potential of the scaffold.

The thiazole/thiadiazole carboxamide scaffold is a key structural element in the development of inhibitors targeting the c-Met kinase receptor. nih.govresearchgate.netnih.gov Dysregulation of the c-Met signaling pathway is linked to tumorigenesis, making it a significant target in cancer therapy. nih.gov Derivatives based on this scaffold are often designed as type II inhibitors, which bind not only to the ATP-active site but also extend into an adjacent hydrophobic pocket created by the inactive "DFG-out" conformation of the kinase. nih.gov

Structure-activity relationship (SAR) studies have demonstrated that the thiazole-2-carboxamide scaffold confers potent cytotoxic effects. tandfonline.com Molecular docking and dynamic simulations reveal crucial interactions for effective inhibition. These include hydrogen bond formation with residues like Met1160 and pi-pi stacking interactions with aromatic residues such as Phe1223 in the c-Met active site. nih.govresearchgate.net The optimization of substituents on different parts of the molecule is crucial for enhancing potency and selectivity. nih.govtandfonline.com For instance, one of the most promising compounds from a synthesized series, 51am, demonstrated potent inhibition against both wild-type and mutant c-Met kinases. nih.govresearchgate.netnih.gov

| Compound | c-Met IC₅₀ (nM) | Antiproliferative IC₅₀ (μM) vs. MKN-45 Cells |

| 51am | 2.1 | 0.03 |

| Foretinib | 3.6 | 0.02 |

| Data from a study on thiazole/thiadiazole carboxamide derivatives. nih.gov |

Lanosterol 14α-demethylase (CYP51) is a vital cytochrome P450 enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. mdpi.comnih.gov This enzyme is the primary target for azole antifungal drugs. nih.govpibb.ac.cn Thiazole-containing compounds are being investigated as potential inhibitors of this enzyme. mdpi.comfarmaciajournal.comresearchgate.net

Molecular docking studies suggest that thiazole-based compounds can bind effectively to the active site of fungal CYP51. mdpi.comfarmaciajournal.com The mechanism of inhibition by azole antifungals involves the coordination of a nitrogen atom from the azole ring to the heme iron atom in the enzyme's active site. nih.gov This interaction prevents the natural substrate, lanosterol, from binding and being demethylated, thereby disrupting ergosterol synthesis and compromising the integrity of the fungal cell membrane. mdpi.comnih.gov While direct studies on 2-chloro-4-methylthiazole-5-carboxamide are limited, the broader class of thiazole derivatives shows promise in targeting this key fungal enzyme. mdpi.comresearchgate.net

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. monash.edu Inhibiting this enzyme can delay glucose absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.gov Thiazole derivatives have been identified as a class of compounds with potent α-amylase inhibitory activity. nih.govnih.govrsc.org

Studies on various thiazole-based compounds, including those with a carbohydrazide (B1668358) or hydrazone moiety, have reported significant inhibitory potential, with some derivatives showing IC₅₀ values comparable to or better than the standard drug, acarbose. monash.edunih.govnih.gov The mechanism of inhibition for some thiazole-hydrazone derivatives has been identified as uncompetitive, meaning the inhibitor binds only to the enzyme-substrate complex. nih.govrsc.org This suggests that the binding site for these inhibitors becomes available only after the enzyme has bound to its carbohydrate substrate.

| Compound Class | α-Amylase IC₅₀ Range (μM) | Standard (Acarbose) IC₅₀ (μM) |

| Thiazole-clubbed hydrazones | 0.23 - 0.5 | 0.21 |

| Benzimidazole-based thiazoles | 1.30 - 38.60 | 10.30 |

| Data compiled from studies on different series of thiazole derivatives. nih.govrsc.org |

Receptor Allosteric Modulation: Focus on AMPA Receptors

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast excitatory neurotransmission in the central nervous system. google.com Modulators of AMPA receptors can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) receptor activity in the presence of the natural ligand, glutamate. google.commdpi.com Thiazole derivatives have been investigated as both PAMs and NAMs of AMPA receptors. mdpi.comnih.gov

Recent studies on thiazole carboxamide derivatives have identified them as potent negative allosteric modulators (NAMs) of GluA2-containing AMPA receptors. mdpi.comnih.gov These compounds effectively inhibit AMPA receptor-mediated currents. For example, the compound MMH-5 was found to reduce current amplitude by a factor of six. nih.gov This modulation is achieved by influencing the receptor's kinetics, specifically by increasing the rate of deactivation and, in some cases, altering desensitization. mdpi.comnih.gov By reducing excessive excitatory signaling, these NAMs have potential neuroprotective applications in conditions characterized by excitotoxicity. mdpi.com

| Compound | Effect on GluA2 AMPA Receptor Current | Kinetic Effect |

| MMH-5 | Significant reduction in current amplitude | Increased deactivation, reduced desensitization |

| MMH-4 | Major reduction in current amplitude | Increased deactivation |

| TC-2 | Potent inhibition of AMPAR-mediated currents | Enhanced deactivation rates |

| Data from studies on thiazole carboxamide derivatives. mdpi.comnih.gov |

Cellular Mechanism of Action Studies

The interaction of thiazole carboxamide derivatives with their molecular targets translates into distinct cellular effects.

In the context of cancer, c-Met kinase inhibitors based on the thiazole carboxamide scaffold have been shown to inhibit the proliferation of various human cancer cell lines. nih.govtandfonline.com Mechanistically, these compounds suppress the phosphorylation of c-Met in cellular systems, which in turn blocks downstream signaling pathways. nih.govnih.gov This inhibition of c-Met activity leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.netnih.gov

For compounds targeting the motor protein HSET (kinesin KIFC1), which is involved in mitotic spindle organization, inhibitors with a thiazole-5-carboxylate core have been developed. These compounds disrupt the normal formation of the mitotic spindle, leading to multipolar spindles and subsequent cell death in cancer cells that are dependent on HSET for mitosis. nih.gov

In the realm of neuroscience, the negative allosteric modulation of AMPA receptors by thiazole derivatives points to a neuroprotective mechanism. By dampening excessive glutamatergic signaling, these compounds can potentially prevent the excitotoxic cell death associated with various neurological disorders. mdpi.comnih.gov Furthermore, some thiazole derivatives have shown cytotoxic effects against cancer cell lines like the A549 human lung adenocarcinoma line, highlighting a broad range of potential cellular applications. nih.gov

Induction of Apoptosis Pathways

Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer cells. Several studies have demonstrated that thiazole-containing compounds can trigger this process in cancer cells. For instance, the related compound 4-Methylthiazole (B1212942) has been shown to induce apoptosis in HL-60 leukemia cells. ksbu.edu.trnih.gov This is marked by key events such as the disruption of the mitochondrial membrane potential, activation of caspases (like Caspase-3), and the release of Cytochrome C from the mitochondria. nih.gov The activation of these apoptotic markers indicates that the compound can effectively trigger the intrinsic pathway of apoptosis. nih.gov Furthermore, high concentrations of 4-Methylthiazole can lead to an increase in reactive oxygen species (ROS), suggesting that oxidative stress may also contribute to its cytotoxic effects. nih.gov

Another related class of compounds, synthetic 1,2,4-triazole-3-carboxamides, has also been shown to induce apoptosis in leukemia cells, which was confirmed by observing the cleavage of PARP1 and caspase-3, key executioners of the apoptotic cascade. researchgate.net While these findings are for related structures, they suggest a common mechanistic pathway for thiazole-based compounds in inducing cancer cell death.

Inhibition of Cell Proliferation and Cell Cycle Arrest

In addition to inducing cell death, many thiazole derivatives exhibit potent antiproliferative effects by halting the cell cycle, thereby preventing cancer cells from dividing and multiplying. mdpi.com For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives demonstrated anticancer activity against various cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer). mdpi.com

Research on other heterocyclic carboxamides, such as 1,2,4-triazole-3-carboxamides, has shown that these compounds can cause cell cycle arrest. researchgate.net This interruption of the cell division process is a crucial mechanism for their antiproliferative activity and suggests that they may act as antimetabolites with potential anticancer efficacy. researchgate.net The ability to inhibit cell proliferation is a hallmark of many successful chemotherapy agents, and thiazole carboxamides represent a promising scaffold for the development of such drugs.

Signaling Pathway Perturbations

The survival and proliferation of cancer cells are heavily reliant on aberrant signaling pathways. Thiazole derivatives have been found to interfere with these critical communication networks within the cell. The closely related compound 2-chloro-thiazole-5-carboxamide (B1504622) is recognized for its ability to inhibit protein kinases. smolecule.com Kinases are key enzymes in signaling pathways that regulate cell growth, proliferation, and survival. By blocking the action of specific kinases, such as Src/Abl, these compounds can halt the downstream signals that promote cancer. smolecule.com

Furthermore, studies on 4-Methylthiazole have revealed its ability to modulate the tumor microenvironment by affecting cytokine signaling. A notable increase in the pro-inflammatory cytokine TNF-α and a decrease in the immunosuppressive cytokine IL-10 were observed following treatment, suggesting a modification of the immune response that could enhance the therapeutic potential against leukemia cells. ksbu.edu.trnih.gov

Molecular Binding Interactions: Ligand-Protein Docking Studies

To understand the mechanism of action at a molecular level, computational molecular docking studies are frequently employed. These studies predict how a ligand (such as a thiazole derivative) might bind to the active site of a target protein.

Molecular docking studies on various thiazole carboxamide derivatives have provided insights into their binding interactions with enzymes like cyclooxygenase (COX). nih.govnih.gov For instance, docking analyses of certain derivatives within the binding sites of COX-1 and COX-2 enzymes helped to explain their inhibitory activity and selectivity. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues in the protein's active site, which are crucial for its inhibitory effect. nih.govnih.gov

Similarly, docking studies have been used to design and understand the inhibitory mechanism of benzothiazole-thiazole hybrids targeting the p56lck enzyme, a protein tyrosine kinase involved in T-cell signaling and a potential target in cancer therapy. biointerfaceresearch.com These computational approaches are invaluable for rational drug design, allowing for the optimization of lead compounds to improve their potency and selectivity for a specific biological target. biointerfaceresearch.com

Computational and Theoretical Chemistry of 2 Chloro 4 Methylthiazole 5 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of thiazole (B1198619) derivatives due to its balance of accuracy and computational efficiency. nih.govresearchgate.net DFT calculations are employed to optimize the molecular geometry of 2-Chloro-4-methylthiazole-5-carboxamide, determining its most stable three-dimensional structure. This optimized geometry is the foundation for calculating various molecular descriptors.

In studies of similar thiazole carboxamide derivatives, DFT analysis has been used to assess compound chemical reactivity and stability. nih.govnih.gov The theory provides insights into the electrostatic potential, which maps the charge distribution and indicates regions of the molecule that are electron-rich or electron-poor, highlighting sites prone to electrophilic or nucleophilic attack. researchgate.net For instance, the electron-withdrawing nature of the chlorine atom at the 2-position and the carboxamide group at the 5-position significantly influences the electronic landscape of the thiazole ring.

Table 1: Representative DFT-Calculated Properties for a Thiazole Carboxamide Scaffold Note: This table is illustrative, based on typical values for similar compounds, as specific data for this compound is not publicly available.

| Parameter | Typical Calculated Value | Significance |

| Total Energy | -1200 to -1500 a.u. | Indicates the stability of the molecule's electronic ground state. |

| Dipole Moment | 3.0 - 5.0 Debye | Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| Electrostatic Potential | Varies across molecule | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, crucial for predicting interaction sites. |

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and optical polarizability. nih.govmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. mdpi.com For this compound, the HOMO is expected to be distributed over the thiazole ring and the carboxamide group, while the LUMO may be influenced by the electron-withdrawing chloro substituent. DFT calculations are used to compute the energies of these orbitals and predict the molecule's reactivity profile. nih.gov

Table 2: Frontier Orbital Data for Thiazole Derivatives Note: This table is based on data from related thiazole compounds to illustrate the concept.

| Compound Class | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implication |

| Thiazole Azo Dyes mdpi.com | -5.5 to -6.0 | -2.5 to -3.5 | ~2.5 - 3.0 | High reactivity, potential for charge transfer applications. |

| Thiazole Carboxamides nih.gov | -6.0 to -6.5 | -1.5 to -2.0 | ~4.5 - 5.0 | Greater stability compared to the azo dyes. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Exploration

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are powerful computational tools used to explore the conformational flexibility and structural stability of molecules like this compound. nih.gov By simulating the movements of atoms and bonds over a period, researchers can understand how the molecule behaves in different environments, such as in solution or when approaching a biological target.

These simulations are particularly valuable for:

Conformational Analysis: Identifying the most stable and frequently occurring shapes (conformations) of the molecule. The rotation around the single bond connecting the thiazole ring to the carboxamide group is of particular interest, as different conformations can have different binding affinities.

Binding Site Exploration: When docked into a protein's active site, MD simulations can reveal the stability of the binding pose. They can show how the ligand and protein adapt to each other and can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. acs.org

In Silico Screening and Virtual Ligand Design

In silico screening involves the use of computational methods to search large databases of compounds to identify those that are most likely to bind to a drug target. For a molecule like this compound, this approach is used in reverse; the molecule is docked against various known protein targets to identify potential biological activities.

Molecular docking is a key technique in this process. It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov The results are often ranked using a scoring function that estimates the binding affinity. In studies on related thiazole carboxamides, molecular docking has been successfully used to predict binding patterns within the active sites of enzymes like cyclooxygenases (COX). nih.gov

Virtual ligand design takes this a step further. Based on the docking results of a lead compound like this compound, new analogues can be designed in silico by modifying functional groups to improve binding affinity, selectivity, or pharmacokinetic properties. For example, if docking reveals a spare hydrophobic pocket in the target's active site, a methyl or ethyl group could be added to the ligand's structure to fill this pocket and enhance binding. This iterative process of design, docking, and scoring accelerates the discovery of more potent and specific drug candidates. nih.gov

Role As a Synthetic Intermediate in Organic Synthesis

Precursor for Complex Pharmaceutical Molecules

The thiazole-5-carboxamide (B1230067) scaffold is a recognized structural motif in medicinal chemistry, forming the basis for a wide range of biologically active compounds. While specific examples detailing the use of 2-Chloro-4-methylthiazole-5-carboxamide as a direct precursor are not extensively documented in public literature, the utility of closely related analogues underscores its potential in pharmaceutical development.

Thiazole-5-carboxamide derivatives have been synthesized and investigated for numerous therapeutic applications, including anticancer, antibacterial, antimicrobial, and anti-inflammatory activities. mdpi.comresearchgate.net For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer properties against various cell lines. mdpi.com In one study, the highest activity was found in a derivative containing a 2-chlorophenyl group on the thiazole (B1198619) ring, highlighting the importance of the halogen substituent. mdpi.com

The general synthetic strategy often involves the initial formation of a thiazole carboxylic acid or ester, which is then converted to the final carboxamide. The related compound, 2-chloro-thiazole-5-carboxamide (B1504622), has been specifically identified as a scaffold for developing new anticancer drugs due to its ability to inhibit certain protein kinases. smolecule.com This suggests a similar potential for its 4-methyl analogue as a key intermediate for creating complex pharmaceutical molecules.

Table 1: Examples of Biologically Active Thiazole-5-Carboxamide Derivatives

| Derivative Class | Target/Activity | Research Finding |

|---|---|---|

| 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamides | Anticancer | Showed inhibitory activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.com |

| N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamides | Antimicrobial | A series of derivatives were synthesized and screened for their antimicrobial properties. researchgate.net |

Building Block for Agrochemicals

Chlorinated thiazole derivatives are important intermediates in the agrochemical industry for the synthesis of pesticides. google.comgoogle.com The presence of a chlorine atom on the thiazole ring can be crucial for the biological activity of the final product. While the direct application of this compound is not specified in the available research, the use of structurally similar compounds is well-established.

A key example is 2-chloro-5-chloromethyl-thiazole, which serves as a vital intermediate in the production of neonicotinoid insecticides such as Thiamethoxam and Clothianidin. google.com Patents describe processes for preparing this and related chlorinated thiazoles, underscoring their industrial significance. google.comgoogle.comgoogle.com

Furthermore, research into various thiazole carboxamide derivatives has shown their potential as both fungicides and insecticides. researchgate.net For example, a study on novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives revealed that some compounds exhibited significant fungicidal activity against tomato late blight and insecticidal effects against potato leafhopper. researchgate.net This demonstrates the utility of the thiazole-5-carboxamide framework as a building block for new agrochemical agents.

Table 2: Examples of Thiazole Intermediates in Agrochemicals

| Intermediate | Application | Significance |

|---|---|---|

| 2-Chloro-5-chloromethyl-thiazole | Synthesis of pesticides (e.g., Thiamethoxam) | A crucial building block for a class of widely used insecticides. google.comgoogle.com |

Intermediate in the Synthesis of Cefditoren Pivoxil

Cefditoren pivoxil is a third-generation cephalosporin (B10832234) antibiotic. nih.gov A critical component required for its synthesis is a specific thiazole-containing side chain. The key thiazole intermediate used in the industrial production of Cefditoren is 4-methyl-5-formylthiazole . nih.govgoogle.comgoogle.com

The synthesis of this aldehyde intermediate has been a subject of considerable research. nih.gov An efficient and environmentally friendly method involves the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride, using a Palladium on Barium Sulfate (Pd/BaSO₄) catalyst. nih.govresearchgate.net The precursor, 4-methylthiazole-5-carboxylic acid, is prepared from simpler starting materials. nih.govgoogle.com

Based on established synthetic routes, this compound is not a direct intermediate in the synthesis of Cefditoren Pivoxil. The required 4-methyl-5-formylthiazole building block does not possess a chlorine atom at the 2-position. The molecular structure of Cefditoren Pivoxil features an aminothiazole ring in a different part of the molecule, which is attached separately and does not originate from the 4-methyl-5-formylthiazole side chain. synzeal.com Therefore, using the 2-chloro derivative would necessitate an additional chemical step to remove the chlorine, making it an inefficient precursor for this specific application.

Table 3: Key Compounds in the Synthesis of the Cefditoren Pivoxil Side Chain

| Compound Name | Role | Reference |

|---|---|---|

| 4-Methyl-5-formylthiazole | Key Intermediate | The direct thiazole building block for the Cefditoren side chain. nih.govgoogle.com |

| 4-Methylthiazole-5-carboxylic acid chloride | Precursor | Converted to 4-methyl-5-formylthiazole via catalytic hydrogenation. nih.govresearchgate.net |

Advanced Spectroscopic and Crystallographic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-Chloro-4-methylthiazole-5-carboxamide, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the methyl protons and the amide protons. The methyl group (CH₃) protons at the 4-position of the thiazole (B1198619) ring would likely appear as a singlet in the upfield region of the spectrum. The two protons of the amide group (-CONH₂) would also be expected to produce a signal, which might be broadened due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. Its chemical shift would be influenced by the solvent and concentration.

The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon of the methyl group would resonate at a high field. The carbons of the thiazole ring (C2, C4, and C5) would appear at lower fields due to the influence of the electronegative nitrogen and sulfur atoms, as well as the chlorine substituent. The carbonyl carbon (C=O) of the amide group would be expected to have the most downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.0-2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~15-25 |

| Thiazole C5 | ~110-125 |

| Thiazole C4 | ~140-155 |

| Thiazole C2 | ~150-165 |

It is important to note that these are predicted values, and actual experimental data may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The amide group would produce several distinct peaks. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would be a strong, sharp absorption typically found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) would be observed around 1650-1580 cm⁻¹.

The C-H bonds of the methyl group would show stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 and 1375 cm⁻¹. The vibrations of the thiazole ring, including C=N and C-S stretching, would contribute to the fingerprint region of the spectrum, typically below 1600 cm⁻¹. The C-Cl stretch would likely appear as a weaker band in the lower frequency region, generally between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3400-3200 (two bands) |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680-1630 |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1650-1580 |

| Methyl (-CH₃) | C-H Stretch | ~2960 |

| Methyl (-CH₃) | C-H Bend | ~1450, 1375 |

| Thiazole Ring | C=N Stretch | ~1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of the amide group (-CONH₂) or parts of it, such as NH₂ or CO. Cleavage of the thiazole ring could also occur, leading to various fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ and [M+2]⁺ | Molecular ion with isotopic pattern for Chlorine |

| [M - NH₂]⁺ | Loss of the amino group |

| [M - CONH₂]⁺ | Loss of the carboxamide group |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound.

A successful crystallographic analysis would reveal the planarity of the thiazole ring and the orientation of the chloro and carboxamide substituents relative to the ring. It would also provide insights into the intermolecular interactions in the solid state, such as hydrogen bonding involving the amide group and potential π-π stacking interactions between the thiazole rings of adjacent molecules. This information is crucial for understanding the packing of the molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, related thiazole structures have been determined. For instance, the crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole has been reported, showing a planar thiazole ring. researchgate.net It is expected that this compound would also exhibit a largely planar thiazole core.

Table 5: Hypothetical Crystallographic Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry elements of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Bond Lengths (Å) | The distances between bonded atoms |

| Bond Angles (°) | The angles between adjacent bonds |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

Future research is increasingly focused on developing greener and more efficient synthetic protocols. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields for thiazole (B1198619) synthesis. researchgate.net Microwave irradiation can reduce reaction times from hours to minutes and enhance conversion rates, while also minimizing solvent usage. evitachem.comresearchgate.net

Catalytic Methods: The development of novel catalytic systems, particularly those using palladium for cross-coupling reactions, can facilitate the introduction of various substituents onto the thiazole ring with high efficiency and selectivity. evitachem.com

One-Pot and Multicomponent Reactions: Designing synthetic pathways where multiple reaction steps are performed in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net

Eco-Friendly Catalysts: The use of biopolymeric catalysts, such as chitosan-grafted-poly(vinylpyridine), represents a move towards more sustainable chemical production. mdpi.com